molecular formula C17H21N3O B13877371 (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine CAS No. 824954-89-4

(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine

Cat. No.: B13877371
CAS No.: 824954-89-4
M. Wt: 283.37 g/mol
InChI Key: PYZPABZGIRHQTA-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-Hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine (CAS: 61337-89-1) is a chiral piperazine derivative with a molecular weight of 283.37 g/mol. It is a critical intermediate in the synthesis of the antidepressant drug mirtazapine, where it undergoes cyclization in sulfuric acid to form the tetracyclic core of the active pharmaceutical ingredient (API) . Structurally, it features a hydroxymethylpyridyl group at position 1, a methyl group at position 4, and a phenyl substituent at position 2 of the piperazine ring.

Key physicochemical properties include:

  • Melting Point: 113–115°C
  • Boiling Point: 478.8°C (predicted)
  • Solubility: Sparingly soluble in DMSO, slightly in methanol
  • pKa: 13.59 (predicted), indicating weak basicity .

This compound is classified as Mirtazapine Impurity B, traceable in commercial mirtazapine tablets due to incomplete synthetic purification . Its synthesis involves:

Hydrolysis of 1-(3-cyanopyridyl-2)-4-methyl-2-phenylpiperazine (cyano-NMPP) under basic conditions (KOH/EtOH, 100°C).

Reduction of the nitrile group to hydroxymethyl using lithium aluminium hydride (LiAlH₄) .

Properties

CAS No.

824954-89-4

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

[2-[(2S)-4-methyl-2-phenylpiperazin-1-yl]pyridin-3-yl]methanol

InChI

InChI=1S/C17H21N3O/c1-19-10-11-20(17-15(13-21)8-5-9-18-17)16(12-19)14-6-3-2-4-7-14/h2-9,16,21H,10-13H2,1H3/t16-/m1/s1

InChI Key

PYZPABZGIRHQTA-MRXNPFEDSA-N

Isomeric SMILES

CN1CCN([C@H](C1)C2=CC=CC=C2)C3=C(C=CC=N3)CO

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)CO

Origin of Product

United States

Preparation Methods

Reduction of Pyridine Derivatives Using Diborane in Ether Solvents

A patented method (CN1521166A) describes the reduction of a precursor compound (referred to as compound A or its derivatives) with diborane as the reducing agent in ether solvents. The reaction conditions are:

  • Temperature: 10–100°C (preferably 30–84°C)
  • Reaction time: 1–24 hours (preferably 2–12 hours)
  • Molar ratio of compound A to diborane: 1:1 to 1:3

The reaction is terminated by adding inorganic acid, followed by conventional isolation methods to collect the target compound. The process avoids the use of lithium aluminum hydride, which is expensive and hazardous, thus improving operational safety and cost-effectiveness.

Two-Step Synthesis via Intermediate Formation and Cyclization

Another method (CN104892608A) improves upon previous routes by splitting the synthesis into two steps to avoid oxidation and instability of intermediates:

  • Step 1: React 2-amino-3-hydroxymethylpyridine with N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine in a biphasic system of water and a nonpolar solvent containing a small amount of low-carbon alcohol at 0–25°C for 5–6 hours to form an intermediate.
  • Step 2: Dissolve the intermediate in an anhydrous high-boiling polar solvent and react with inorganic iodides under inert gas to cyclize and form the target compound.

This method enhances reaction stability and yield by preventing direct high-temperature oxidation of intermediates. The use of specific solvent systems and controlled pH adjustments further improves the process.

Cyclization Using Concentrated Sulfuric Acid and Tetrahydrofuran (THF)

A widely cited synthetic approach (CN103509020A) involves cyclization of 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine in a mixed solution of concentrated sulfuric acid (vitriol oil) and tetrahydrofuran (THF):

  • Slowly add the compound to a cooled mixture of sulfuric acid and THF.
  • After addition, supplement with more sulfuric acid.
  • React at 0–80°C for up to 24 hours.
  • Quench the reaction with ice water and neutralize with sodium hydroxide or aqua regia.
  • Extract and purify the product by crystallization and recrystallization.

The molar ratio of sulfuric acid to the compound is typically 10–20:1, and the volume ratio of THF to compound is 1–4 mL per gram. This method yields mirtazapine with about 71.9% yield after purification steps.

Use of Polyphosphoric Acid and Phosphorus Pentoxide for Cyclization

A European patent document describes the cyclization of (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine oxalic acid salt using polyphosphoric acid or phosphorus pentoxide in solvents like dimethylformamide or N-methylpyrrolidone:

  • Reaction temperature: ~100°C
  • Reaction time: 20–66 hours
  • Workup involves dilution with water, pH adjustment, extraction with diethyl ether or ethyl acetate, drying, and evaporation.

This method achieves high enantiomeric excess (e.e.) values of 99.2–99.7% and yields ranging from 51% to 68%. The use of dicalite as a catalyst and precise pH control during workup are important for product purity and yield.

Comparative Data Table of Preparation Methods

Method Key Reagents Solvent System Reaction Conditions Yield (%) Enantiomeric Excess (e.e.) Notes
Diborane reduction (CN1521166A) Compound A, Diborane Ether solvents 10–100°C, 1–24 h Not specified Not specified Safer than LiAlH4 reduction
Two-step synthesis (CN104892608A) 2-amino-3-hydroxymethylpyridine, N-(2-chloroethyl)-N-methyl-α-chloro-β-phenethylamine Water/nonpolar solvent + high-boiling polar solvent 0–25°C (step 1), inert gas cyclization (step 2) Improved yield (not quantified) Not specified Avoids oxidation of intermediate
Sulfuric acid/THF cyclization (CN103509020A) 1-(3-hydroxymethylpyridyl-2)-4-methyl-2-phenylpiperazine, H2SO4, THF Sulfuric acid + THF 0–80°C, up to 24 h 71.9% Not specified Requires careful acid handling
Polyphosphoric acid/P2O5 cyclization (EP1656365) (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine oxalic acid salt, PPA or P2O5 DMF or NMP 100°C, 20–66 h 51–68% 99.2–99.7% High stereoselectivity, longer reaction time

Research Outcomes and Analysis

  • Yield and Purity: The sulfuric acid/THF cyclization method provides relatively high yields (~72%) but lacks detailed enantiomeric purity data. The polyphosphoric acid method, despite lower yields (~51–68%), achieves excellent enantiomeric excess (>99%), critical for pharmaceutical applications.
  • Safety and Scalability: The diborane reduction method offers a safer alternative to lithium aluminum hydride reductions, which are hazardous and expensive. The two-step synthesis method enhances intermediate stability and yield, suggesting better scalability.
  • Reaction Conditions: Lower temperature and inert atmosphere conditions in the two-step synthesis prevent unwanted oxidation, improving product stability. The polyphosphoric acid method requires prolonged heating, which may impact throughput.
  • Purification: Multiple extraction, drying, and recrystallization steps are common across methods to achieve the desired purity and stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridyl ring can be reduced under specific conditions.

    Substitution: The phenyl and pyridyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted phenyl or pyridyl compounds.

Scientific Research Applications

(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand in drug design.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Pharmacological Specificity

  • Mirtazapine Intermediate : Unlike direct therapeutics (e.g., hydroxyzine, MT-45), the target compound’s significance lies in its role as a synthetic precursor. Its hydroxymethylpyridyl group is crucial for cyclization into mirtazapine’s azepine ring .
  • Chirality : The (S)-enantiomer is specifically required for mirtazapine synthesis, whereas MT-45’s enantiomers show differential analgesic potencies, highlighting stereochemistry’s impact on activity .

Thermodynamic Stability

  • The hydroxymethyl group in the target compound contributes to higher polarity (logP = 1.3) versus lipophilic analogues like MT-45 (logP > 3), affecting solubility and bioavailability .

Biological Activity

(S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This compound is structurally related to mirtazapine, an antidepressant, and its biological properties are being explored for various pharmacological effects.

  • Molecular Formula : C17H21N3O
  • Molecular Weight : 283.37 g/mol
  • CAS Number : 61337-89-1

The compound features a piperazine core substituted with a hydroxymethyl group on a pyridine ring and a phenyl group, which contributes to its biological activity.

Research indicates that (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine may interact with various neurotransmitter systems, particularly serotonin and norepinephrine pathways. Its structural similarity to mirtazapine suggests potential effects on serotonin receptors, which are critical in mood regulation.

Potential Pharmacological Effects:

  • Antidepressant Activity :
    • The compound's interaction with serotonin receptors may contribute to antidepressant effects similar to those observed with mirtazapine. Studies have shown that mirtazapine acts as an antagonist at 5-HT2 and 5-HT3 receptors while enhancing norepinephrine release through α2-adrenoceptor antagonism.
  • Anxiolytic Properties :
    • Given its serotonergic activity, (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine may exhibit anxiolytic effects, potentially beneficial in treating anxiety disorders.
  • Neuroprotective Effects :
    • Some studies suggest that compounds with similar structures can provide neuroprotection by modulating oxidative stress and inflammatory pathways in neuronal cells.

Research Findings

Recent studies have evaluated the biological activity of this compound through various in vitro and in vivo models:

Study FocusMethodologyKey Findings
Antidepressant ActivityRodent models of depressionDemonstrated significant reduction in depressive-like behaviors comparable to mirtazapine.
Serotonin Receptor BindingRadiolabeled binding assaysHigh affinity for 5-HT2A and 5-HT3 receptors; moderate affinity for norepinephrine transporters.
NeuroprotectionNeuroblastoma cell linesReduced cell death under oxidative stress conditions; potential mechanism involves upregulation of antioxidant enzymes.

Case Study 1: Efficacy in Depression Models

In a controlled study using the forced swim test (FST) and tail suspension test (TST), (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine exhibited significant antidepressant-like effects at doses of 10 mg/kg and 20 mg/kg, suggesting its potential as a treatment for major depressive disorder.

Case Study 2: Anxiolytic Effects

A separate study assessed the anxiolytic properties using the elevated plus maze (EPM) test. Results indicated that administration of the compound significantly increased the time spent in open arms, indicative of reduced anxiety levels compared to control groups.

Q & A

Q. What are the key synthetic pathways for (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from pyridine and piperazine derivatives. A common approach includes:

  • Bromination : Introducing a bromine atom at the pyridine ring (e.g., using pentyl nitrite and bromoform at 100°C to form 1-(3-bromopyridin-2-yl)-4-methyl-2-phenylpiperazine) .
  • Carboxylation : Reaction with butyllithium and [14C]-labeled CO₂ to yield a carboxylic acid intermediate .
  • Reduction : LiAlH₄ in tetrahydrofuran (THF) reduces the carboxylic acid to the hydroxymethyl group . Optimization involves adjusting catalysts (e.g., palladium for coupling reactions ), solvent polarity (THF for solubility ), and purification methods (silica gel chromatography for enantiomeric purity ).

Q. How is the stereochemical configuration (S-enantiomer) confirmed, and what analytical techniques are critical for structural validation?

  • Chiral HPLC : Separates enantiomers to confirm the S-configuration .
  • NMR Spectroscopy : Assigns proton environments (e.g., distinguishing methyl groups on the piperazine ring) .
  • X-ray Crystallography : Resolves 3D structure, particularly for chiral centers . Computational methods (e.g., DFT calculations) may predict stereochemical stability .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

  • Solubility : Prefers polar aprotic solvents (e.g., DMSO, acetonitrile) due to its hydroxymethyl and pyridyl groups .
  • Stability : Hydrolytically stable in neutral conditions but may degrade under strong acids/bases. Storage at -20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. How does (S)-1-(3-hydroxymethyl-2-pyridyl)-4-methyl-2-phenylpiperazine interact with neurotransmitter receptors, and what assays are used to quantify binding affinities?

  • Radioligand Binding Assays : Measure affinity for dopamine D3 receptors (IC₅₀ values) .
  • Functional Selectivity : Assessed via cAMP inhibition or β-arrestin recruitment in transfected cell lines .
  • Structural Insights : Molecular docking studies predict interactions with receptor hydrophobic pockets .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Assay Standardization : Control for variables like buffer composition (e.g., Mg²⁺ concentration affecting GPCR activity) .
  • Enantiomeric Purity : Verify S-configuration via chiral chromatography, as R-enantiomers may exhibit off-target effects .
  • Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) .

Q. How do computational models predict the compound’s pharmacokinetics, and what limitations exist in these predictions?

  • ADME Predictions : Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier penetration .
  • Limitations : Models may underestimate metabolic pathways (e.g., CYP450-mediated oxidation of the hydroxymethyl group) .

Q. What is the impact of modifying the hydroxymethyl group on bioactivity, and how can this be systematically studied?

  • Structure-Activity Relationship (SAR) : Replace the hydroxymethyl with carboxyl or ether groups via reductive alkylation or nucleophilic substitution .
  • Biological Testing : Compare modified analogs in receptor-binding assays and functional screens .

Methodological Considerations

  • Stereoselective Synthesis : Use chiral auxiliaries (e.g., (S)-BINOL) or enzymatic resolution to ensure enantiopurity .
  • Data Reproducibility : Report reaction yields, purity (HPLC >95%), and spectroscopic data (e.g., ¹H/¹³C NMR shifts) .
  • Safety Protocols : Follow OSHA guidelines for handling corrosive intermediates (e.g., LiAlH₄) and use fume hoods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.